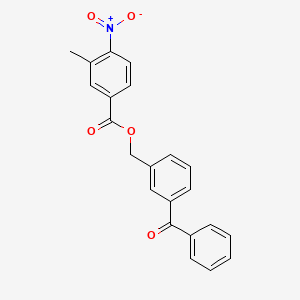

![molecular formula C15H20N2O2 B4584863 3-[(cyclopentylacetyl)amino]-N-methylbenzamide](/img/structure/B4584863.png)

3-[(cyclopentylacetyl)amino]-N-methylbenzamide

Vue d'ensemble

Description

Synthesis AnalysisSynthesis of benzamide derivatives often involves acylation reactions, amine coupling, or cyclization processes. For instance, the synthesis of a photoaffinity analog of an influenza fusion inhibitor, involving similar structural motifs, was achieved through a multistep synthesis process, including tritiation, coupling of deprotected amine with acetyl chloride derivatives, and subsequent purification steps (Dischino et al., 1999). This approach may be analogous to methods that could be applied for synthesizing "3-[(cyclopentylacetyl)amino]-N-methylbenzamide."

Molecular Structure AnalysisMolecular structure analysis of benzamide derivatives often involves spectroscopic methods and X-ray crystallography to elucidate their molecular geometry, bonding, and conformation. For example, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was characterized by 1H NMR, 13C NMR, IR, GC-MS, and X-ray analysis to confirm its structure and potential for metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019). Similar analytical techniques would be relevant for the comprehensive structure elucidation of "this compound."

Chemical Reactions and Properties

Benzamide derivatives can undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization, depending on their functional groups and reaction conditions. The reactivity of these compounds often relates to the presence of the amide bond and any substituents on the benzene ring or amide nitrogen. Studies on benzamide analogs have explored their potential as intermediates in synthetic chemistry for the development of pharmaceuticals and materials.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting point, boiling point, solubility, and crystalline structure, are influenced by their molecular structure and substituents. These properties are critical for understanding the compound's behavior in different solvents, its stability, and its suitability for various applications. Analytical and experimental characterization is essential for a detailed understanding of these properties.

Chemical Properties Analysis

The chemical properties of "this compound," such as acidity/basicity, reactivity with various reagents, and stability under different conditions, can be inferred from studies on similar compounds. These properties are determined by functional groups, molecular structure, and electronic distribution within the molecule. Knowledge of these chemical properties is vital for the application of these compounds in synthesis, as reagents, or as potential pharmaceuticals.

Applications De Recherche Scientifique

DNA Repair and Cellular Mechanisms

Research on 3-aminobenzamide, a compound structurally related to 3-[(cyclopentylacetyl)amino]-N-methylbenzamide, has provided insights into DNA repair mechanisms and the regulation of poly(ADP-ribose) synthesis. Studies have explored the paradoxical effects of 3-aminobenzamide on DNA break frequencies in cells damaged by methyl methane sulfonate, highlighting its role in DNA repair processes. At certain concentrations, 3-aminobenzamide appeared to reduce DNA break frequencies, while at higher concentrations, it increased break frequencies due to nonspecific side effects and cellular toxicity (Cleaver, Milam, & Morgan, 1985). This dual effect underscores the complexity of the cellular effects of benzamide derivatives and their potential impact on DNA repair mechanisms.

Metabolic Effects

Further studies have revealed that 3-aminobenzamide affects DNA precursor metabolism in human lymphoblastoid cells, impacting cell growth and the incorporation of [3H]deoxycytidine into DNA. This wide range of effects on DNA precursor metabolism raises questions about the specificity of 3-aminobenzamide's inhibition of poly(ADP-ribose) synthetase and its broader metabolic effects, involving pyrimidine synthesis and de novo synthesis via the one-carbon pool (Milam, Thomas, & Cleaver, 1986).

Cytoskeletal Effects and Apoptosis

3-Aminobenzamide has also been investigated for its effects on the cytoskeleton and apoptosis. Studies indicate that 3-aminobenzamide can protect cells from UV-B-induced apoptosis through specific effects on the adhesion properties of cells and cytoskeletal elements. This protective effect against apoptosis suggests a potential application in understanding and modulating cell death mechanisms in response to environmental stressors (Malorni et al., 1995).

Antiproliferative and Anticonvulsant Activities

The antiproliferative activity of 3-aminobenzamide in carcinoma cells, associated with a target effect on the cytoskeleton, highlights its potential in cancer research. The ability of 3-aminobenzamide to induce cellular alterations and inhibit cell growth suggests its versatility in exerting antiproliferative, cytostatic, cytotoxic, and antiapoptotic effects, which are processes that share an involvement of the cytoskeleton (Tiozzo et al., 1996). Additionally, the anticonvulsant activity of some 4-aminobenzamides has been explored, showing potential in the development of treatments for seizures (Clark et al., 1984).

Mécanisme D'action

Propriétés

IUPAC Name |

3-[(2-cyclopentylacetyl)amino]-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-16-15(19)12-7-4-8-13(10-12)17-14(18)9-11-5-2-3-6-11/h4,7-8,10-11H,2-3,5-6,9H2,1H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGPMPGBPHAUKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC=C1)NC(=O)CC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4584784.png)

![1-benzothiophene-2,3-dione 2-[(2-methylphenyl)hydrazone]](/img/structure/B4584789.png)

![ethyl 1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4584807.png)

![N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4584814.png)

![N-[4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-1-naphthalenamine hydrobromide](/img/structure/B4584819.png)

![4-{[4-(2,5-dimethylbenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4584827.png)

![3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4584850.png)

![2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4584855.png)

![2-(2-fluorophenyl)-4-{4-[2-(phenylthio)ethoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4584860.png)

![3-{[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B4584870.png)

![isopropyl 5-(aminocarbonyl)-4-methyl-2-({N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate](/img/structure/B4584875.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-naphthamide](/img/structure/B4584896.png)